molecular formula C14H17ClN2O B261345 N-(1-azabicyclo[2.2.2]oct-3-yl)-4-chlorobenzamide

N-(1-azabicyclo[2.2.2]oct-3-yl)-4-chlorobenzamide

Cat. No.: B261345
M. Wt: 264.75 g/mol
InChI Key: WECKJONDRAUFDD-UHFFFAOYSA-N
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Description

N-(1-azabicyclo[2.2.2]oct-3-yl)-4-chlorobenzamide is a chemical compound known for its unique bicyclic structure. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The bicyclic structure provides rigidity, which is often beneficial in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-azabicyclo[2.2.2]oct-3-yl)-4-chlorobenzamide typically involves the reaction of 4-chlorobenzoic acid with 1-azabicyclo[2.2.2]octan-3-amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an inert solvent like dichloromethane .

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-(1-azabicyclo[2.2.2]oct-3-yl)-4-chlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The compound exerts its effects primarily through its interaction with nicotinic acetylcholine receptors. It acts as an agonist at the α7 subtype of these receptors, which are involved in cognitive processes such as learning and memory. By binding to these receptors, it modulates neurotransmitter release and enhances synaptic plasticity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-azabicyclo[2.2.2]oct-3-yl)-4-chlorobenzamide is unique due to the presence of the chlorine atom in the benzamide ring, which can influence its binding affinity and specificity towards certain receptors. This structural feature can be exploited to design more selective and potent therapeutic agents .

Properties

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c15-12-3-1-11(2-4-12)14(18)16-13-9-17-7-5-10(13)6-8-17/h1-4,10,13H,5-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECKJONDRAUFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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